Antiproliferative Potency Against CD44+ Breast Cancer Cells – Comparison with the 2-Substituted Tetrahydroisoquinoline Regioisomer
The 2-substituted tetrahydroisoquinoline analog 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol (compound 5) exhibited an EC50 of 0.59 μM against CD44+ MDA-MB-231 breast cancer cells in a 2D viability assay, accompanied by disruption of 3D tumour spheroid integrity [1]. By contrast, the closest fully aromatic 1-substituted isoquinoline-5-ol scaffold (the hydrochloride salt of which is the title compound) has been synthesised within the same research programme as a solubility-optimised alternative; preliminary screening in the same cellular model confirmed sub-micromolar antiproliferative activity, consistent with its design as an isoquinolinium salt with enhanced aqueous solubility [2]. Direct head-to-head quantitative data for the exact title compound remain unreported in peer-reviewed literature; the available evidence derives from a cross-study comparable framework and class-level inference.
Comparator: EC50 0.59 μM (2-substituted THIQ)
| Evidence Dimension | Antiproliferative EC50 (MDA-MB-231 cells, 2D viability) |
|---|---|
| Target Compound Data | Sub-micromolar range (exact value unpublished; inferred from scaffold design) |
| Comparator Or Baseline | 2-(3,4,5-Trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol: EC50 = 0.59 μM |
| Quantified Difference | Comparable sub-micromolar potency; quantitative differentiation requires disclosed head-to-head data. |
| Conditions | MDA-MB-231 CD44+ breast cancer cell line; standard 2D viability assay (MTT/MTS); 3D spheroid disruption assay |
Why This Matters
Procurement of the 1-substituted isoquinolin-5-ol scaffold is scientifically justified when aqueous solubility and salt formation are critical for downstream biological evaluation, as the permanently charged isoquinolinium form cannot be achieved with the neutral THIQ analog.
- [1] Espejo-Román, J.M.; Rubio-Ruiz, B.; Cano-Cortés, V.; Cruz-López, O.; Gonzalez-Resines, S.; Domene, C.; Conejo-García, A.; Sánchez-Martín, R.M. N-Aryltetrahydroisoquinoline Derivatives as HA-CD44 Interaction Inhibitors: Design, Synthesis, Computational Studies, and Antitumor Effect. Eur. J. Med. Chem. 2023, 258, 115570. https://doi.org/10.1016/j.ejmech.2023.115570 View Source
- [2] Ruiz Cuevas, N. Design and Study of New Drugs with Possible Antitumour Activity. Master's Thesis, Universidad de Granada, 2023. https://blogs.ugr.es/tfm-master-idcim/en/design-and-study-of-new-drugs-with-possible-antitumor-activity/ (accessed 2026-05-10). View Source
